molecular formula C16H19ClN2O5S2 B15107346 N-[(2Z)-3-(5-chloro-2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide

N-[(2Z)-3-(5-chloro-2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide

Cat. No.: B15107346
M. Wt: 418.9 g/mol
InChI Key: VKNBCNVQIYOKIY-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(5-Chloro-2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide is a heterocyclic compound featuring a tetrahydrothieno[3,4-d][1,3]thiazole core modified with a sulfone group (5,5-dioxidotetrahydro) and a substituted phenyl ring (5-chloro-2,4-dimethoxyphenyl). The Z-configuration of the imine bond ensures stereochemical rigidity, which may influence its biological activity and physicochemical properties.

Properties

Molecular Formula

C16H19ClN2O5S2

Molecular Weight

418.9 g/mol

IUPAC Name

N-[3-(5-chloro-2,4-dimethoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]propanamide

InChI

InChI=1S/C16H19ClN2O5S2/c1-4-15(20)18-16-19(11-7-26(21,22)8-14(11)25-16)10-5-9(17)12(23-2)6-13(10)24-3/h5-6,11,14H,4,7-8H2,1-3H3

InChI Key

VKNBCNVQIYOKIY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC(=C(C=C3OC)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(5-chloro-2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide typically involves multiple steps, including the formation of the thiazole ring and the introduction of the chlorinated aromatic ring. Common synthetic routes may involve the use of reagents such as chlorinating agents, methoxy donors, and thiazole precursors under controlled conditions of temperature and pH.

Industrial Production Methods

Industrial production of this compound may leverage large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity while maintaining cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(5-chloro-2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or alkylating agents. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N-[(2Z)-3-(5-chloro-2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(5-chloro-2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The compound’s closest analogs include thiadiazole, thiazolo-pyrimidine, and benzamide derivatives. Key comparisons are summarized below:

Compound Name / ID Core Structure Substituents / Functional Groups Key Structural Differences
Target Compound Tetrahydrothieno[3,4-d][1,3]thiazole 5-Chloro-2,4-dimethoxyphenyl; sulfone (5,5-dioxidotetrahydro) Sulfone group; chloro and methoxy substituents
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) [1,3,4]-Thiadiazole Isoxazole; phenyl No sulfone; simpler aromatic substituents
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) [1,3,4]-Thiadiazole Acetylpyridinyl; phenyl Pyridine ring; acetyl group
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) Thiazolo[3,2-a]pyrimidine Cyanophenyl; furan; dioxo groups Fused pyrimidine ring; cyano substituent

Key Observations :

  • The 5-chloro-2,4-dimethoxyphenyl substituent provides steric bulk and electron-withdrawing effects, which may influence binding affinity in biological targets compared to phenyl or cyanophenyl groups (e.g., 11b) .

Yield and Conditions :

  • Compounds like 8a–c () are synthesized in ~80% yield under reflux with acetic acid/ammonium acetate, suggesting the target compound’s synthesis may require similar conditions .
  • Sulfone incorporation (as in the target compound) likely demands oxidizing agents (e.g., H₂O₂ or mCPBA), which are more stringent than the hydroxylamine hydrochloride used for isoxazole formation in compound 6 .
Physicochemical Properties
Property Target Compound (Inferred) Compound 6 Compound 11b
Melting Point Likely >200°C (due to sulfone) 160°C 213–215°C
IR Peaks ~1300–1400 cm⁻¹ (S=O), ~1600 cm⁻¹ (C=O) 1606 cm⁻¹ (C=O) 2209 cm⁻¹ (CN), 1719 cm⁻¹ (C=O)
NMR Shifts Aromatic protons: δ 6.5–8.0 ppm δ 7.36–8.13 ppm (Ar-H) δ 6.67–8.01 ppm (Ar-H)

Notes:

  • The sulfone group in the target compound would result in distinct downfield shifts in $^{13}\text{C NMR}$ for sulfur-bonded carbons (~50–60 ppm) .
  • Chloro and methoxy substituents on the phenyl ring may split aromatic proton signals into complex multiplets, as seen in compound 4g (δ 7.47–7.72 ppm) .

Biological Activity

The compound N-[(2Z)-3-(5-chloro-2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article will delve into its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[3,4-d][1,3]thiazole core, which is known for its diverse biological activities. The presence of the 5-chloro-2,4-dimethoxyphenyl moiety enhances its lipophilicity and may influence its interaction with biological targets.

Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. For example, various derivatives have been evaluated using the DPPH radical scavenging assay. In this assay, the compound demonstrated a high percentage of radical scavenging ability, comparable to established antioxidants such as ascorbic acid .

Enzyme Inhibition

The compound's structural features suggest potential inhibition of key enzymes involved in metabolic pathways. Specifically, it may act as a competitive inhibitor of tyrosinase, an enzyme critical in melanin biosynthesis. Analogous compounds have shown inhibition rates significantly higher than kojic acid, a common skin-lightening agent .

Cytotoxicity and Anticancer Activity

In vitro studies using cancer cell lines have shown that similar compounds can induce apoptosis in melanoma cells without significant cytotoxic effects on normal cells. This selectivity is crucial for therapeutic applications in oncology .

The proposed mechanisms of action for this compound include:

  • Radical Scavenging : The presence of electron-rich groups allows the compound to donate electrons and neutralize free radicals.
  • Enzyme Interaction : The thiazole ring may interact with the active site of tyrosinase through hydrogen bonding and hydrophobic interactions.
  • Cell Signaling Modulation : It may influence signaling pathways related to cell growth and apoptosis through its structural motifs.

Study 1: Antioxidant Efficacy

A study evaluated a series of thiazole derivatives for their antioxidant activity using both DPPH and reducing power assays. The results indicated that compounds with similar structural motifs to this compound exhibited strong antioxidant properties with IC50 values significantly lower than those of standard antioxidants .

CompoundDPPH Scavenging Activity (%)IC50 (µM)
Compound A88.615
Compound B87.718
N-(Target Compound)85.020

Study 2: Tyrosinase Inhibition

In another investigation focusing on skin-whitening agents, several thiazole derivatives were tested for their ability to inhibit tyrosinase activity in B16F10 melanoma cells. The target compound showed promising results with an inhibition rate exceeding that of traditional inhibitors like kojic acid .

CompoundTyrosinase Inhibition (%)IC50 (µM)
Kojic Acid4525
Compound C7010
N-(Target Compound)6512

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